

Physical characteristics of Acetanilide-13C6 solid

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Compound of Interest

Compound Name: Acetanilide-13C6

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An In-depth Technical Guide to the Physical Characteristics of **Acetanilide-13C6** Solid

Introduction

Acetanilide-13C6 is a stable, isotopically labeled form of Acetanilide, where the six carbon atoms in the benzene ring are replaced with Carbon-13 (^{13}C) isotopes. This labeling makes it an invaluable tool in various research applications, particularly in metabolic studies, drug development, and as an internal standard in mass spectrometry-based quantitative analysis. Understanding its physical characteristics is crucial for its proper handling, storage, and application in experimental settings. This guide provides a comprehensive overview of the key physical properties of solid **Acetanilide-13C6**, detailed experimental protocols for their determination, and logical workflows for these procedures.

Physical and Chemical Properties

Acetanilide-13C6 presents as a white, odorless solid, often in the form of crystalline flakes or powder.^{[1][2][3]} While data specific to the 13C6-labeled variant is limited, its physical properties are largely comparable to its unlabeled counterpart, with the primary difference being its molecular weight. The compound is stable under normal laboratory conditions and is slightly soluble in water but shows good solubility in several organic solvents.^{[1][4][5]}

Quantitative Data Summary

The key physical and chemical data for **Acetanilide-13C6** and its unlabeled form are summarized below for easy comparison.

Property	Acetanilide-13C6	Acetanilide (Unlabeled)	Citation
Appearance	White Crystalline Solid	White, shining crystalline leaflets or powder	[3][5][6]
Molecular Formula	$^{13}\text{C}_6\text{C}_2\text{H}_9\text{NO}$	$\text{C}_8\text{H}_9\text{NO}$	[7][8]
Molecular Weight	~141.12 g/mol	~135.17 g/mol	[5][8]
Melting Point	113-115 °C	113-115 °C	[7][9][10]
Boiling Point	304 °C (lit.)	304 °C (lit.)	[7][11][12]
Water Solubility	Slightly soluble	<0.56 g/100 mL (25 °C); 5 g/L (25 °C)	[1][2]
Organic Solvent Solubility	Soluble	Soluble in ethanol, diethyl ether, acetone, chloroform, methanol, benzene	[1][2][7]
Density	~1.219 g/cm ³	1.219 g/cm ³	[1]

Experimental Protocols

Accurate determination of physical characteristics is fundamental to verifying the identity and purity of a substance. The following sections detail standard laboratory protocols for measuring the key properties of solid **Acetanilide-13C6**.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of purity.[13] Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[13]

Methodology:

- Sample Preparation: Ensure the **Acetanilide-13C6** sample is completely dry and finely powdered using a mortar and pestle.[14]
- Capillary Tube Packing: Gently press the open end of a thin-walled capillary tube into the powdered sample. A small amount of solid (a few millimeters in height) should enter the tube. [15]
- Compaction: Tap the sealed end of the capillary tube on a hard surface or drop it down a long glass tube to compact the powder at the bottom.[15]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp or similar device).[15]
- Heating:
 - For an unknown compound, perform a rapid initial heating (10-20 °C/min) to determine an approximate melting range.[15]
 - Allow the apparatus to cool. For a precise measurement, begin heating again at a slow rate (approx. 2 °C/min) starting from a temperature about 10-20 °C below the approximate melting point.[15]
- Observation and Recording: Carefully observe the sample through the viewing eyepiece. Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting). This range is the melting point.[14][16]

Solubility Determination

Solubility is defined as the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature.[17]

Methodology:

- Solvent Measurement: Using a graduated cylinder, measure a precise volume (e.g., 10 mL) of the desired solvent (e.g., distilled water, ethanol) and place it into a test tube.[17]

- Temperature Control: Measure and record the initial temperature of the solvent. Ensure the temperature remains constant throughout the experiment, as it significantly impacts solubility.
[17][18]
- Initial Weighing: Weigh a container (e.g., a weighing dish) with a substantial amount of **Acetanilide-13C6** solid and record the total mass.[17]
- Incremental Addition: Using a spatula, add a very small, pre-weighed amount of the **Acetanilide-13C6** solid to the test tube.[17]
- Dissolution: Stopper the test tube and shake vigorously to dissolve the solid completely. Avoid warming the tube with your hands.[17]
- Saturation Point: Continue adding small increments of the solid, shaking after each addition, until a small amount of solid no longer dissolves, indicating that the solution is saturated.[17]
[19]
- Final Weighing: Weigh the dish with the remaining solid to determine the total mass of **Acetanilide-13C6** that was dissolved in the solvent.[17]
- Calculation: Calculate the solubility, typically expressed in grams of solute per 100 mL of solvent (g/100 mL).

Spectroscopic Analysis

Spectroscopic techniques are essential for confirming the molecular structure and isotopic labeling of **Acetanilide-13C6**.

IR spectroscopy identifies functional groups within a molecule by measuring the absorption of infrared radiation at characteristic vibrational frequencies.[20]

Methodology (Thin Solid Film):

- Sample Preparation: Dissolve a small amount (approx. 50 mg) of solid **Acetanilide-13C6** in a few drops of a volatile solvent like methylene chloride or acetone.[21]
- Film Deposition: Place a single drop of this solution onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[21][22]

- Solvent Evaporation: Allow the solvent to evaporate completely, leaving a thin, even film of the solid compound on the plate.[\[21\]](#)
- Spectrum Acquisition: Place the salt plate into the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[21\]](#)
- Data Analysis: Analyze the resulting spectrum for characteristic absorption bands. The ^{13}C -phenyl ring substitution will cause shifts in the aromatic stretching and bending vibrations compared to unlabeled acetanilide. The amide functional group peaks (N-H stretch, C=O stretch) should remain in their expected regions.

Solid-State NMR (ssNMR) is used to analyze the structure of solid samples. The ^{13}C labeling is directly observable in the ^{13}C NMR spectrum.

Methodology (Solid-State MAS NMR):

- Sample Preparation: Finely powder the **Acetanilide- $^{13}\text{C}6$** sample.
- Rotor Packing: Carefully pack the powdered sample into an appropriate size MAS rotor (e.g., 4 mm or smaller for faster spinning). The amount of sample will range from milligrams to hundreds of milligrams depending on the rotor size.[\[23\]](#)
- Spectrometer Setup: Insert the rotor into the NMR probe. Tune the probe to the correct frequency for ^{13}C and match the impedance.[\[24\]](#)
- Experiment Setup: Set up a Cross-Polarization Magic Angle Spinning (CPMAS) experiment. This technique enhances the signal of the ^{13}C nuclei by transferring magnetization from protons.[\[23\]](#) Key parameters to set include the spinning speed (MAS rate), contact time, number of scans, and relaxation delay.[\[24\]](#)[\[25\]](#)
- Spectrum Acquisition: Acquire the ^{13}C CPMAS spectrum. High-power proton decoupling is applied during acquisition to narrow the spectral lines.[\[23\]](#)[\[25\]](#)
- Data Analysis: The resulting spectrum will show intense signals in the aromatic region (approx. 110-150 ppm) corresponding to the six labeled carbons, providing direct confirmation of the isotopic enrichment.

Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental formula.

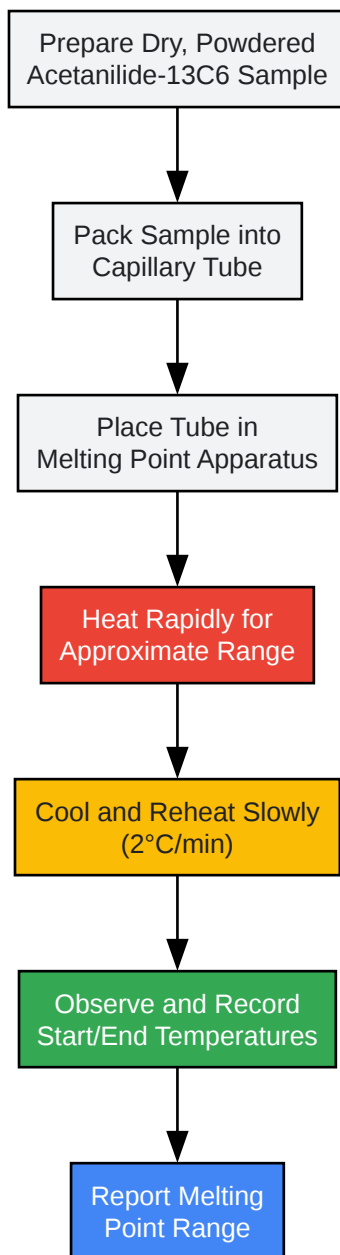
Methodology (Electron Ionization - EI):

- **Sample Introduction:** Introduce a small amount of the solid **Acetanilide- $^{13}\text{C}_6$** directly into the ion source of the mass spectrometer, often using a direct insertion probe. The sample is heated in a vacuum to induce vaporization.[26][27]
- **Ionization:** Bombard the gaseous sample molecules with a high-energy beam of electrons. This process, known as electron impact (EI), typically removes an electron to form a positively charged molecular ion ($\text{M}^{+\bullet}$).[26][27]
- **Acceleration:** Accelerate the newly formed ions through an electric field.[26][28]
- **Mass Analysis:** Pass the accelerated ions through a magnetic field, which deflects them according to their mass-to-charge ratio. Lighter ions are deflected more than heavier ones. [26][28]
- **Detection:** An electron multiplier or other detector records the abundance of ions at each m/z value.[28]
- **Data Analysis:** The resulting mass spectrum will show a molecular ion peak ($\text{M}^{+\bullet}$) at an m/z value corresponding to the molecular weight of **Acetanilide- $^{13}\text{C}_6$** (~141 amu), confirming the presence of the six ^{13}C atoms. This will be 6 mass units higher than the molecular ion of unlabeled acetanilide (~135 amu).

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

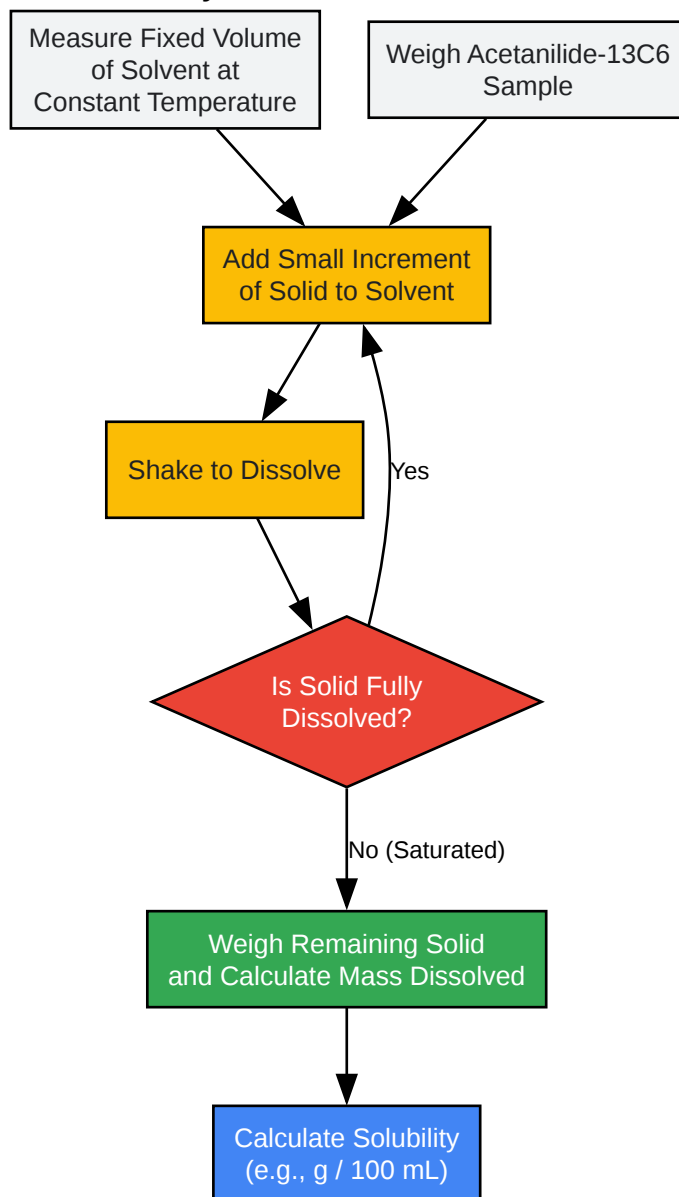
Melting Point Determination Workflow



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Caption: Workflow for determining the melting point of a solid sample.

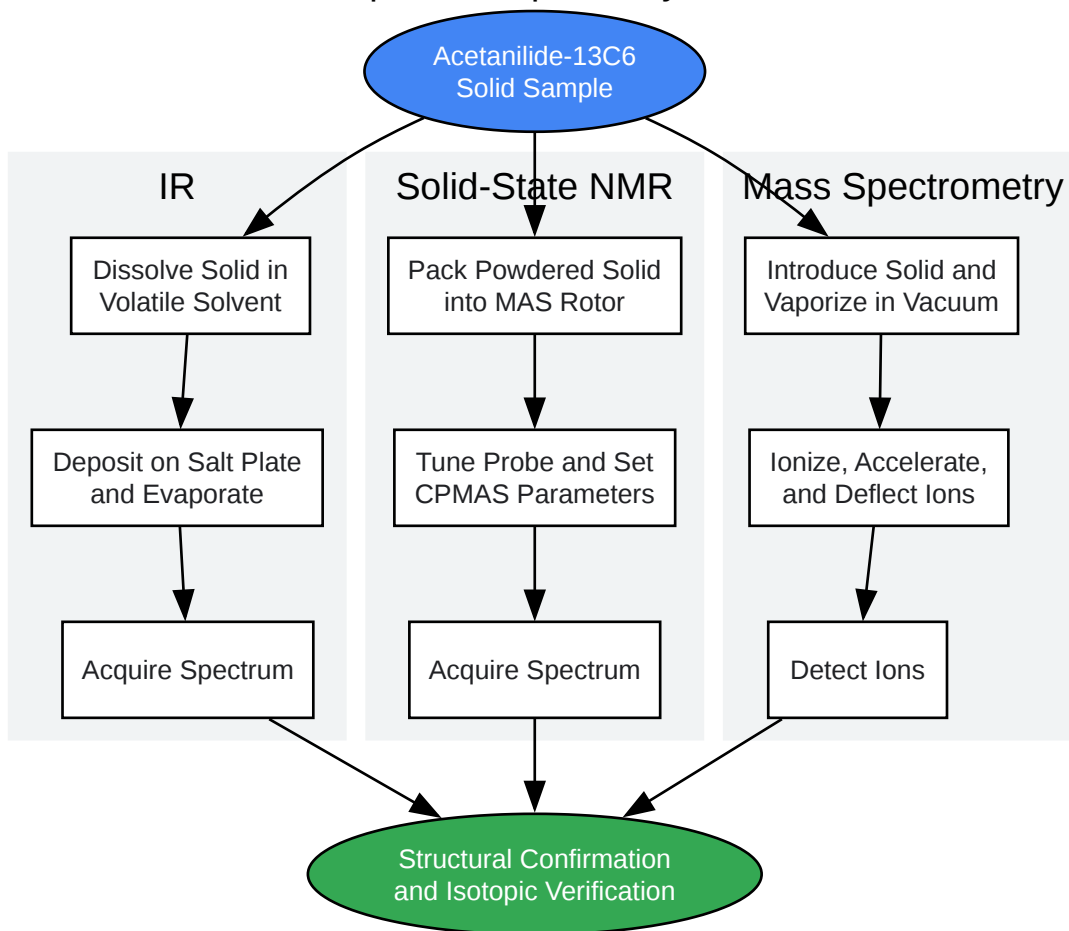
Solubility Determination Workflow



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Caption: Workflow for determining the solubility of a solid.

General Spectroscopic Analysis Workflow



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